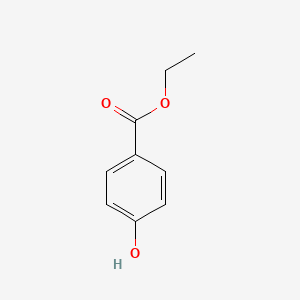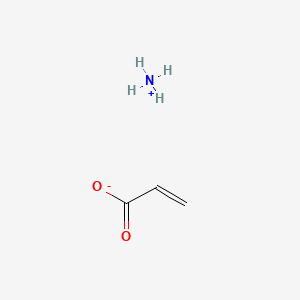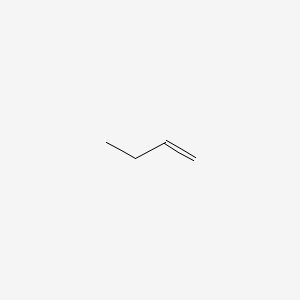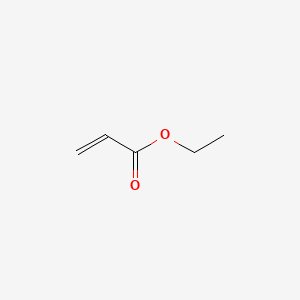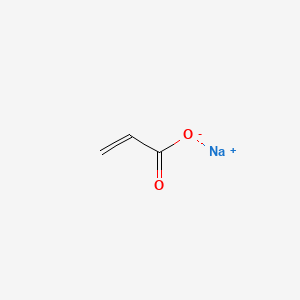
Sodium acrylate
Descripción general
Descripción
Sodium Acrylate (SA) is a metal salt that can be prepared by an acid-base reaction between sodium hydroxide and acrylic acid . It is used in the preparation of poly (sodium acrylate) using bulk, solution, emulsion, and suspension polymerization techniques . It results in the formation of a water-soluble polymer that can be used in a variety of industries and personal care applications .
Synthesis Analysis
Sodium Acrylate is currently made by the oxidation of propene to acrylic acid followed by neutralization with NaOH . The synthesis of sodium acrylate from CO2, ethylene, and NaOH would be very attractive due to lower raw material costs . Significant progress has been made since the first report in 2012 on a catalytic system for this synthesis .Molecular Structure Analysis
The linear formula of Sodium Acrylate is H2C=CHCO2Na . Its molecular weight is 94.04 . The SMILES string is [Na+].[O-]C(=O)C=C .Chemical Reactions Analysis
Sodium Acrylate can be used in tuning the grain size of iron oxide microparticles for potential applications in biological assaying and in chemical sensors . It can also be used as a reducing and capping agent on gold nanoparticles which can be used in biological applications .Physical And Chemical Properties Analysis
Sodium Acrylate is a colorless or light yellow viscous liquid . It is non-toxic, weakly alkaline, insoluble in organic solvents such as ethanol, acetone, etc., easily soluble in water and aqueous sodium hydroxide .Aplicaciones Científicas De Investigación
Superabsorbent Polymers
Sodium acrylate is a valuable monomer for the synthesis of superabsorbent polymers . These polymers have the ability to absorb and retain large amounts of liquid relative to their own mass. This property makes them useful in a variety of applications such as in diapers, adult incontinence products, and other hygiene products .
Cosmetics
Due to its super-absorbency, sodium acrylate is used in cosmetics . It helps in moisture retention and provides a smooth feel to cosmetic products .
Orthopedics
Sodium acrylate polymers are used in orthopedics . They are used in bone cements, which are used to anchor artificial joints .
Paints and Coatings
Sodium acrylate is used in paints and coatings . It provides transparency and hardness to the paints and coatings, making them more durable .
Textiles
In the textile industry , sodium acrylate is used due to its super-absorbency. It helps in moisture management in textiles .
Biomedical Applications
Sodium acrylate can be used in tuning the grain size of iron oxide microparticles for potential applications in biological assaying and in chemical sensors . It can also be used as a reducing and capping agent on gold nanoparticles which can be used in the biological application .
Structural Engineering
Sodium acrylate has broad application in structural engineering . It is used in concrete mixtures to improve their properties.
Contact Lenses
Sodium acrylate polymers are used in the manufacturing of contact lenses . They provide the necessary flexibility and transparency to the lenses.
Mecanismo De Acción
Target of Action
Sodium acrylate (SA) is a metal salt that can be prepared by an acid-base reaction between sodium hydroxide and acrylic acid . It is primarily used as a monomer in the production of polyacrylic acid salts and copolymers . The primary targets of sodium acrylate are the molecules with which it interacts during the polymerization process .
Mode of Action
Sodium acrylate interacts with its targets through a process known as polymerization. This involves the reaction of individual monomers (in this case, sodium acrylate) to form a polymer . The polymerization can be carried out using various techniques such as bulk, solution, emulsion, and suspension . The resulting polymer is water-soluble and can be used in a variety of industries and personal care applications .
Biochemical Pathways
The biochemical pathways involved in the action of sodium acrylate are primarily related to its polymerization process. The polymerization of sodium acrylate leads to the formation of poly(sodium acrylate), a superabsorbent polymer . The exact biochemical pathways involved in this process are complex and depend on the specific conditions of the polymerization .
Pharmacokinetics
Its metabolism and excretion would also depend on the specific properties of the resulting polymer .
Result of Action
The primary result of sodium acrylate’s action is the formation of a water-soluble polymer that can absorb large amounts of water . This superabsorbent behavior makes it useful in a variety of applications, including hygiene products, agriculture, and environmental engineering .
Action Environment
The action of sodium acrylate is influenced by various environmental factors. For instance, the pH and salinity of the environment can significantly affect the swelling performance of the resulting superabsorbent polymer . Additionally, the temperature can also influence the polymerization process and the properties of the resulting polymer .
Safety and Hazards
Direcciones Futuras
Sodium Acrylate holds great promise for large-scale production due to its efficient process for producing nano/micro-particles with high solid content . By controlling the share of the main components of the silicate–polymer hydrogels, it is possible to control their mechanical, optical, and thermal properties .
Propiedades
IUPAC Name |
sodium;prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4O2.Na/c1-2-3(4)5;/h2H,1H2,(H,4,5);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNMHYFLPFNGQFZ-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3NaO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
79-10-7 (Parent) | |
| Record name | Sodium acrylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007446813 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID4027652 | |
| Record name | Sodium 2-propenoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4027652 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
94.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Liquid; [IUCLID] White to cream colored solid; [MSDSonline] | |
| Record name | 2-Propenoic acid, sodium salt (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Sodium acrylate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/7065 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Sodium acrylate | |
CAS RN |
7446-81-3, 25549-84-2 | |
| Record name | Sodium acrylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007446813 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Propenoic acid, sodium salt (1:1), homopolymer | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025549842 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Propenoic acid, sodium salt (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Sodium 2-propenoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4027652 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Sodium acrylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.372 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SODIUM ACRYLATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7C98FKB43H | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | SODIUM ACRYLATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6087 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
>300 °C | |
| Record name | SODIUM ACRYLATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6087 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



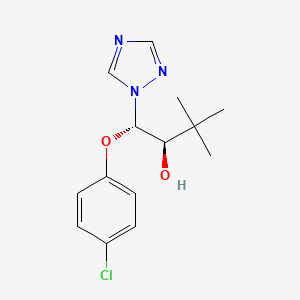

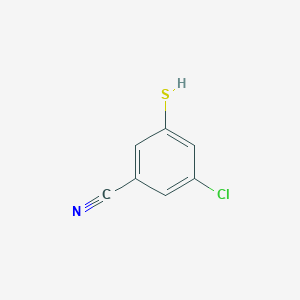
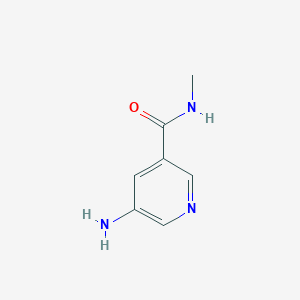
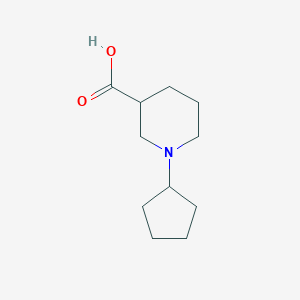
![7-Hydroxy-5-methyl-2-methylthio-s-triazolo[1,5-a]pyrimidine](/img/structure/B3431259.png)


